2-(4-Amino-phenyl)-benzo[h]chromen-4-one
Description
Properties
Molecular Formula |
C19H13NO2 |
|---|---|
Molecular Weight |
287.3 g/mol |
IUPAC Name |
2-(4-aminophenyl)benzo[h]chromen-4-one |
InChI |
InChI=1S/C19H13NO2/c20-14-8-5-13(6-9-14)18-11-17(21)16-10-7-12-3-1-2-4-15(12)19(16)22-18/h1-11H,20H2 |
InChI Key |
JXHKSKYNJHBJDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2OC(=CC3=O)C4=CC=C(C=C4)N |
Origin of Product |
United States |
Preparation Methods
Reaction Design and Mechanism
The most efficient method involves a solvent-free, one-pot three-component reaction catalyzed by copper-coated magnetic nanoparticles (MNPs@Cu). This approach combines an enolizable compound (e.g., resorcinol), malononitrile, and 4-nitrobenzaldehyde under aerobic conditions at 90°C. The MNPs@Cu facilitate both Knoevenagel condensation and Michael addition steps, culminating in cyclization to form the chromene core (Figure 1).
Key advantages :
-
Yield : 92% isolated yield after 2.5 hours
-
Catalyst recyclability : MNPs@Cu retain 89% activity after five cycles
-
Solvent-free conditions : Reduces environmental impact
Optimization Data
| Parameter | Optimal Value | Yield Impact (±5%) |
|---|---|---|
| Temperature | 90°C | <80°C: 48% |
| Catalyst loading | 5 mol% Cu | 3 mol%: 76% |
| Reaction time | 150 min | 120 min: 87% |
The magnetic separation of catalysts eliminates traditional filtration steps, enabling rapid scale-up to kilogram quantities.
Copper-Catalyzed Multicomponent Cascade Cyclization
Three-Component Reaction Pathway
A copper(I)-mediated process (CuBr, 10 mol%) enables the assembly of benzo[d]isoxazoles, terminal alkynes, and sulfonyl azides into 4-aminochromenone intermediates. The mechanism proceeds through:
-
Azide-alkyne cycloaddition (CuAAC) forming triazole intermediates
-
Kemp elimination releasing nitrogen gas
-
Tandem cyclization generating the chromenone framework
Critical conditions :
-
Solvent: Dichloroethane/DCM (1:1) at 80°C
-
Base: Triethylamine (3 equiv)
-
Reaction time: 4 hours
Substrate Scope and Limitations
| Alkyne Substituent | Yield (%) | Electronic Effects |
|---|---|---|
| Phenyl | 84 | Electron-neutral |
| 4-MeO-C6H4 | 72 | Electron-donating |
| 4-NO2-C6H4 | 63 | Electron-withdrawing |
While effective for aromatic alkynes, aliphatic counterparts (e.g., propiolic acid) yield <40%, necessitating alternative approaches.
Palladium-Catalyzed Cross-Coupling Strategy
Suzuki-Miyaura Coupling Adaptation
Though originally developed for thiochromenones, this method was adapted for introducing the 4-aminophenyl group via:
-
Sulfinyl-directed C-H activation at position 2 of 4-chromanone
-
Transmetalation with 4-aminophenylboronic acid
-
Reductive elimination using Pd(OAc)2/XPhos system
Optimized conditions :
Comparative Ligand Screening
| Ligand | Yield (%) | Byproducts |
|---|---|---|
| XPhos | 78 | <5% |
| SPhos | 65 | 12% |
| BINAP | 58 | 18% |
XPhos’s bulky biaryl structure suppresses undesired homocoupling, making it ideal for electron-rich aryl boronic acids.
Biogenic ZnO Nanoparticle-Catalyzed Mannich Reaction
Green Chemistry Approach
Plant-extract-synthesized ZnO NPs (20-30 nm) catalyze the Mannich coupling of 4-hydroxychromen-2-one with 4-nitrobenzaldehyde and ethylamine, followed by nitro group reduction:
Reaction sequence :
-
Mannich base formation : ZnO NPs (5 mol%), H2O, 60°C, 1 hour
-
Nitro reduction : H2/Pd-C, MeOH, 25°C, 4 hours
-
Overall yield : 68% over two steps
Catalyst Characterization
| Property | Value |
|---|---|
| Particle size (TEM) | 22.4 ± 3.1 nm |
| Surface area (BET) | 58 m²/g |
| Acidic sites (NH3-TPD) | 0.42 mmol/g |
The zwitterionic transition state stabilizes via NP surface hydroxyl groups, enabling aqueous-phase reactivity.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Temp (°C) | Catalyst Cost ($/g) | E-Factor |
|---|---|---|---|---|
| MNPs@Cu one-pot | 92 | 90 | 12.50 | 8.2 |
| Cu-catalyzed | 84 | 80 | 9.80 | 14.7 |
| Pd cross-coupling | 78 | 80 | 45.30 | 22.1 |
| ZnO Mannich | 68 | 60 | 3.20 | 5.9 |
Key insights :
-
MNPs@Cu one-pot synthesis offers the best balance of yield and sustainability
-
Pd-catalyzed methods suffer from high catalyst costs but provide precise regiocontrol
-
Biogenic ZnO NPs show promise for green chemistry but require nitro reduction steps
Chemical Reactions Analysis
2-(4-Amino-phenyl)-benzo[h]chromen-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophilic substitution with reagents such as sodium methoxide. Major products formed from these reactions include various substituted chromen-4-one derivatives, which can exhibit different biological activities .
Scientific Research Applications
2-(4-Amino-phenyl)-benzo[h]chromen-4-one has been extensively studied for its scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an inhibitor of acetylcholinesterase and advanced glycation end products, making it a candidate for the treatment of Alzheimer’s disease . Additionally, it exhibits antioxidant activity, which is beneficial in various therapeutic contexts. In industry, it is used in the development of pharmaceuticals, biodegradable agrochemicals, pigments, and cosmetics .
Mechanism of Action
The mechanism of action of 2-(4-Amino-phenyl)-benzo[h]chromen-4-one involves its interaction with molecular targets such as acetylcholinesterase. It inhibits the enzyme’s activity, preventing the breakdown of acetylcholine, which is crucial for cognitive function. This inhibition is achieved through binding to the active, peripheral, and mid-gorge sites of acetylcholinesterase. Additionally, it acts as an antioxidant by scavenging reactive oxygen species, thereby reducing oxidative stress .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The biological and pharmacological profiles of chromen-4-one derivatives are highly dependent on substituent variations. Below is a detailed comparison with structurally related compounds:
Substitutions on the Phenyl Ring
Key Observations :
- Electron-donating vs. electron-withdrawing groups: The amino group in this compound is electron-donating, which may enhance solubility and hydrogen-bonding interactions compared to electron-withdrawing groups (e.g., nitro in IIa).
- Receptor selectivity: Methoxy substitutions (e.g., DiMNF) confer selective aryl hydrocarbon receptor (AHR) modulation, whereas morpholino groups (NU7026) enhance DNA-PK specificity .
Backbone Modifications
Pharmacokinetic and Physicochemical Properties
Key Observations :
- The amino group in this compound may enhance aqueous solubility compared to methoxy-substituted derivatives (e.g., DiMNF) but could increase susceptibility to metabolic conjugation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
